molecular formula C17H18N2O3 B2839982 N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 955707-28-5

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2839982
CAS No.: 955707-28-5
M. Wt: 298.342
InChI Key: UTEBUKVBUOMKGQ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or therapeutic use. N-(2-Propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a scaffold recognized for its diverse and potent biological activities. The structural architecture of this compound, which incorporates a furan-2-carboxamide group, makes it a compelling candidate for investigation in multiple areas of medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocycle is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of pharmacological properties. THIQ-based analogs have been extensively studied for their anti-cancer potential. Research indicates that certain THIQ derivatives function as potent KRas inhibitors, showing significant activity against various colon cancer cell lines, while others exhibit anti-angiogenic properties by targeting VEGF signaling . The THIQ core is also a key pharmacophore in the design of ligands for central nervous system targets. Bifunctional molecules combining THIQ with other pharmacophores have been developed as potential opioid and serotonin reuptake inhibitors, representing a novel approach for treating neuropathic pain and depression . This specific compound is designed for researchers exploring the structure-activity relationships (SAR) of the THIQ scaffold. Its structure allows for the study of how the propanoyl and furan-2-carboxamide substituents influence binding affinity and functional activity at biological targets of interest. Scientists can utilize this molecule as a building block, a reference standard, or a starting point for the synthesis and development of novel therapeutic agents targeting oncology and neurological disorders.

Properties

IUPAC Name

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-16(20)19-8-7-12-5-6-14(10-13(12)11-19)18-17(21)15-4-3-9-22-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEBUKVBUOMKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired isoquinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide exhibit anticancer properties. The tetrahydroisoquinoline structure has been associated with the inhibition of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, derivatives of tetrahydroisoquinolines have shown promising results in preclinical models against breast and lung cancer.

Neuroprotective Effects

The neuroprotective potential of this compound is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. Research indicates that similar compounds can protect neuronal cells from damage induced by excitotoxicity and oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Antioxidant Properties

A detailed investigation into the antioxidant properties of this compound revealed that it effectively scavenges free radicals. In vitro assays demonstrated significant reductions in reactive oxygen species (ROS) levels when treated with this compound compared to control groups. This property suggests its potential use in formulations aimed at combating oxidative stress-related conditions.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions. Key steps include:

  • Formation of the tetrahydroisoquinoline core.
  • Introduction of the furan moiety.
  • Final acylation to yield the desired amide product.

These synthetic methods are crucial for producing compounds with high purity and yield necessary for biological testing.

Potential Future Applications

The ongoing research into the pharmacological properties of this compound suggests several future applications:

  • Drug Development : As a lead compound for developing new therapeutic agents targeting cancer and neurodegenerative diseases.
  • Formulation in Nutraceuticals : Due to its antioxidant properties, it could be incorporated into dietary supplements aimed at improving health outcomes related to oxidative stress.

Mechanism of Action

The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Compound Name Substituent at Position 2 Substituent at Position 7 Molecular Formula Molecular Weight Key Features/Data
This compound (Target Compound) Propanoyl (CH3CH2CO-) Furan-2-carboxamide C17H18N2O3 298.34 Higher lipophilicity due to C3 acyl chain
BG06716 (N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide) Acetyl (CH3CO-) Furan-2-carboxamide C16H16N2O3 284.31 Shorter acyl chain; 90% purity; priced at $402–836/mg
**N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-...-6-sulfonamide Trifluoroacetyl (CF3CO-) Sulfonamide with fluorophenyl group C23H23F4N3O3S 497.50 Electron-withdrawing CF3 group; synthetic scalability (100g scale)
**5-({[2-(cyclopropanecarbonyl)-1-(4-methylphenyl)-...-7-yl]oxy}methyl)-...furan-2-carboxamide Cyclopropanecarbonyl Oxymethyl-linked pyridinylethyl group C33H33N3O5 563.64 Bulky cyclopropane and aryl substitutions; enhanced steric effects
**N-(4-methoxyphenyl)-5-({[2-(2-methylpropanoyl)-1-phenyl-...}methyl)furan-2-carboxamide 2-methylpropanoyl (i-butyryl) Methoxyphenyl-substituted oxymethyl group C32H32N2O5 524.62 Branched acyl chain; 6 mg available

Key Structural Differences and Implications

Acyl Chain Variations The target compound’s propanoyl group (C3) offers moderate lipophilicity compared to BG06716’s acetyl group (C2), which may improve membrane permeability but increase metabolic oxidation susceptibility .

Electron-Withdrawing Groups

  • The trifluoroacetyl group in significantly increases electronegativity, which could strengthen hydrogen bonding with target proteins but reduce solubility in aqueous environments.

Position 7 Modifications The furan-2-carboxamide in the target compound and BG06716 provides a planar heterocyclic moiety, favoring π-π stacking interactions. In contrast, sulfonamide in introduces a charged sulfonyl group, altering solubility and binding kinetics.

Synthetic Accessibility

  • BG06716 is commercially available but costly ($402/mg for 1 mg), suggesting complex synthesis . The compound in demonstrates scalable synthesis (100g scale), highlighting feasibility for preclinical studies .

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity: Propanoyl (target) > acetyl (BG06716) due to chain length; trifluoroacetyl () > propanoyl due to fluorine’s hydrophobicity.
  • Solubility : Sulfonamide () > carboxamide (target) due to ionizable sulfonyl group.
  • Metabolic Stability: Trifluoroacetyl () and cyclopropanecarbonyl () groups are more resistant to enzymatic hydrolysis than propanoyl or acetyl.

Biological Activity

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a synthetic compound that combines a tetrahydroisoquinoline moiety with a furan ring, suggesting a potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and underlying mechanisms based on recent research findings.

The compound is characterized by its unique structure, which includes:

  • Molecular Formula : C17H17N2O3
  • Molecular Weight : 299.33 g/mol
  • CAS Number : 955735-16-7

The structure indicates the presence of functional groups that may contribute to its biological activity, including an amide group and aromatic systems.

Biological Activity Overview

Research has indicated several promising biological activities associated with this compound:

1. Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • In vitro studies showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell types .
Cell LineIC50 (µM)
MCF-75.2
HeLa4.8
A5496.0

These results suggest that the compound may interfere with critical cellular pathways involved in cancer cell proliferation and survival.

2. Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays:

  • DPPH Radical Scavenging Assay : The compound exhibited a significant ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Research indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in activated macrophages . This suggests a mechanism that could be beneficial in treating inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Antioxidant Mechanism : By scavenging free radicals and upregulating antioxidant enzymes, the compound helps mitigate oxidative stress.
  • Modulation of Inflammatory Pathways : It may inhibit NF-kB signaling pathways that lead to the production of pro-inflammatory cytokines.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer:

  • Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (Caspase 3 activation) in tumor tissues .

Q & A

Q. What are the key synthetic pathways for N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide, and what intermediates are critical?

The synthesis involves multi-step organic reactions. A common approach includes:

  • Step 1: Formation of the tetrahydroisoquinoline core via Pictet-Spengler cyclization or reductive amination.
  • Step 2: Acylation at the 2-position using propanoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base).
  • Step 3: Coupling the furan-2-carboxamide group via amide bond formation, often using coupling agents like EDC/HOBt .
    Key intermediates include the tetrahydroisoquinoline precursor and the acylated intermediate. Purification via column chromatography or recrystallization is essential for isolating high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy: 1H and 13C NMR confirm the tetrahydroisoquinoline scaffold, propanoyl group, and furan-2-carboxamide connectivity. Aromatic protons (6.5–8.0 ppm) and carbonyl signals (~170 ppm) are diagnostic .
  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) validate functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ ion at m/z 341.15) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly during acylation steps?

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the tetrahydroisoquinoline nitrogen.
  • Temperature Control: Maintain 0–5°C during acylation to minimize side reactions (e.g., over-acylation or hydrolysis).
  • Catalytic Additives: DMAP (4-dimethylaminopyridine) accelerates acylation by acting as a nucleophilic catalyst .
  • Post-Reaction Workup: Quench unreacted acylating agents with aqueous NaHCO3 and extract using ethyl acetate to improve purity .

Q. How can discrepancies in crystallographic data be resolved when determining the compound’s structure?

  • Software Tools: Use SHELXL for refinement, ensuring proper handling of disorder or twinning in crystals .
  • Validation Metrics: Cross-check R-factors (<5%), electron density maps (e.g., omit maps for ambiguous regions), and Hirshfeld surface analysis to confirm atomic positions .
  • Comparative Analysis: Compare with structurally similar compounds (e.g., sulfonamide analogs in ) to identify expected bond lengths/angles .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Target Identification: Perform computational docking (e.g., AutoDock Vina) against kinases or GPCRs, leveraging the tetrahydroisoquinoline scaffold’s affinity for these targets .
  • Cellular Assays: Use HEK293 or HeLa cells to evaluate inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) at varying concentrations (1–100 μM) .
  • Binding Studies: Surface plasmon resonance (SPR) measures real-time interactions with purified targets (e.g., KD values in nM range) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Modular Modifications: Replace the furan-2-carboxamide with thiophene or pyrrole analogs to assess electronic effects on binding .
  • Propanoyl Substitution: Test isobutyryl or acetyl variants to evaluate steric tolerance at the 2-position .
  • Pharmacophore Mapping: Overlay active analogs (e.g., ’s trifluoromethylbenzamide) to identify critical hydrogen-bonding motifs .

Methodological Notes

  • Crystallography: For novel polymorphs, use ORTEP-3 to generate publication-quality thermal ellipsoid plots .
  • Data Reproducibility: Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
  • Contradiction Analysis: If biological assays conflict (e.g., low in vitro vs. high in vivo activity), investigate metabolic stability via liver microsome assays .

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